

OSI-930 vs imatinib c-Kit inhibition

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Compound Focus: Osi-930

CAS No.: 728033-96-3

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Molecular & Preclinical Profile

The table below summarizes the core characteristics of **OSI-930** and Imatinib based on available data.

Feature	OSI-930	Imatinib (Gleevec/Glivec)
Primary Targets	c-Kit, VEGFR-2 (KDR), CSF-1R, c-Raf, Lck [1] [2] [3]	BCR-ABL, c-Kit, PDGFR- α , PDGFR- β [4]
Key Mechanism	Inhibits cancer cell proliferation (via c-Kit) and angiogenesis (via VEGFR-2) [1] [5]	Inhibits oncogenic signaling in tumor cells (e.g., BCR-ABL in CML, mutant c-Kit in GIST) [4]
c-Kit Inhibition (IC ₅₀)	80 nM (cell-free assay) [3]	Information missing from search results
VEGFR-2 Inhibition (IC ₅₀)	9 nM (cell-free assay) [3]	Not a primary target
Clinical Approval Status	Investigational (Phase 1 completed) [6] [1] [5]	Approved for multiple indications (CML, GIST, etc.) [4]

Feature	OSI-930	Imatinib (Gleevec/Glivec)
Major Approved Indications	None	Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST), others [4]
Reported Clinical Activity	Stable disease in imatinib-resistant GIST; partial response in ovarian cancer (Phase 1) [6] [7]	High efficacy as first-line treatment in CML and GIST [4] [8]

Key Experimental Data and Methodologies

Supporting data from experiments and clinical trials provide evidence for the profiles summarized above.

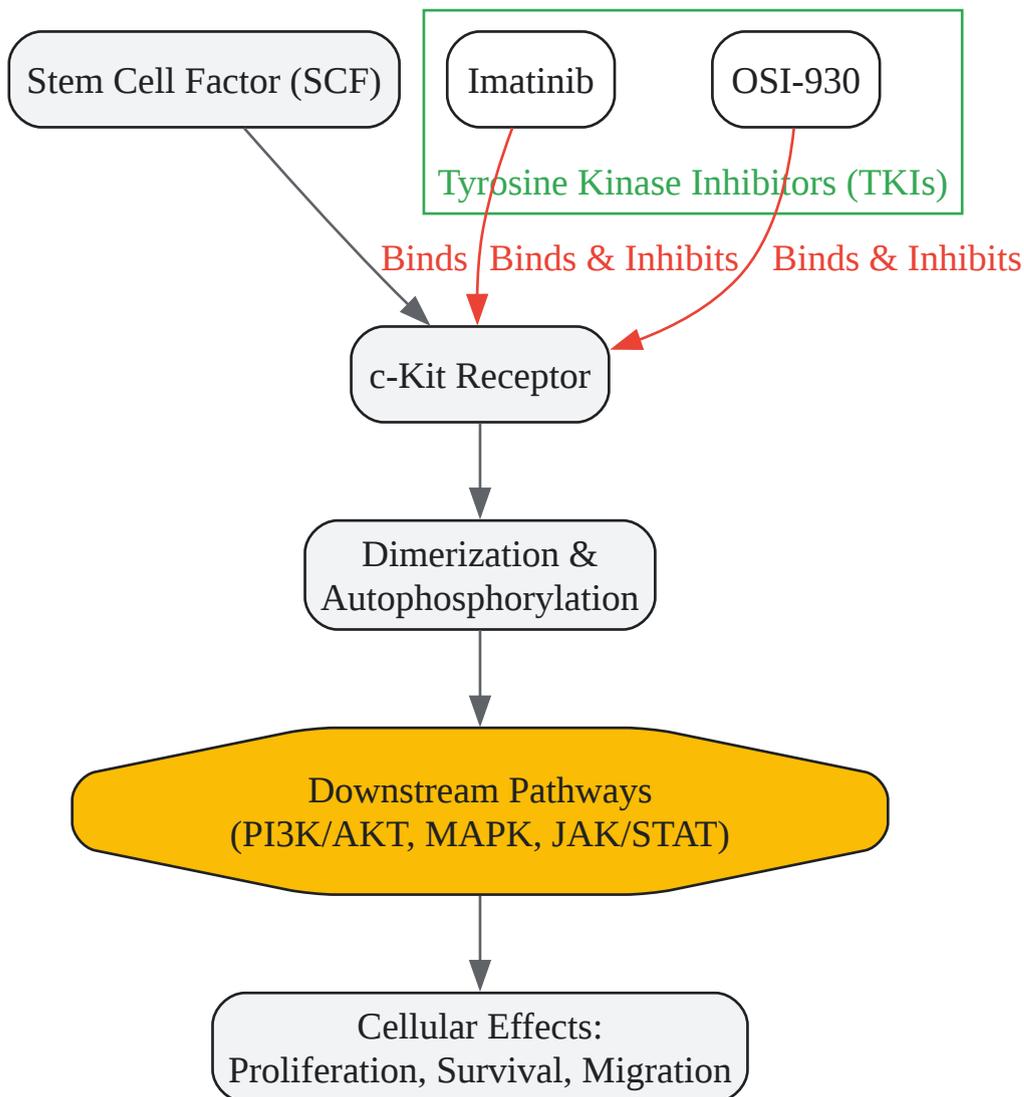
- **Experimental Protocols for OSI-930:** Key findings on **OSI-930** are derived from specific experimental methods.
 - **Kinase Assays:** Inhibition potency (IC_{50}) was determined using ELISA-based or radiometric assays with purified recombinant kinase domains. For c-Kit, the enzyme was expressed in insect cells, and inhibition of its autophosphorylation was measured by immunoblotting [3].
 - **Cell Proliferation/Apoptosis Assays:** In the HMC-1 mast cell leukemia line (which expresses mutant Kit), **OSI-930** inhibited cell proliferation, measured by a luminescent assay of intracellular ATP content (CellTiterGlo). It also induced apoptosis, quantified by a enzymatic caspase 3/7 assay [3].
 - **In Vivo Xenograft Models:** **OSI-930** demonstrated antitumor activity in mouse models, including HMC-1 and NCI-H526 xenografts. Prolonged inhibition of Kit in tumors was achieved at oral doses of 10-100 mg/kg, correlating with the observed antitumor effect [2].
- **Clinical Trial Data for OSI-930:** A first-in-human Phase I trial established its safety profile and preliminary activity [6] [7].
 - **Dosing and MTD:** The Maximum Tolerated Dose (MTD) was established at **500 mg twice daily**. Dose-Limiting Toxicities at 600 mg twice daily included Grade 3 rash and Grade 4 γ -glutamyltransferase elevation [6].
 - **Safety Profile:** Common adverse events were Grade 1-2 fatigue, diarrhea, nausea, and rash [6] [7].
 - **Proof-of-Mechanism:** Substantial decreases in plasma soluble VEGFR2 (sVEGFR2) were observed at twice-daily doses ≥ 400 mg, and DCE-MRI responses indicated anti-angiogenic

activity [6].

- **Antitumor Activity:** The trial observed stable disease in 11 of 19 heavily pretreated, **imatinib-resistant GIST** patients, with FDG-PET partial responses in 4 of 9 evaluated patients. Antitumor responses were also seen in advanced ovarian cancer [6] [7].

c-Kit Signaling and Inhibitor Action

The diagram below illustrates the simplified c-Kit signaling pathway and the mechanism of action for both inhibitors.



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As the diagram shows, both drugs function by binding to the c-Kit receptor, preventing the downstream signaling that drives tumor growth. A key distinction is that **OSI-930** was designed as a **dual-targeting agent**, also potently inhibiting VEGFR-2 (KDR), which is a critical driver of tumor angiogenesis [1] [5] [2]. Imatinib's primary action is directed at oncogenic kinases on the tumor cell itself [4].

Key Differentiators for Research and Development

For researchers, the most significant distinctions between these two compounds are:

- **Stage of Development:** Imatinib is a well-established, multi-indication therapeutic, while **OSI-930** remains an investigational agent whose clinical future is undefined [1] [4].
- **Multi-Targeting Strategy:** **OSI-930**'s unique value proposition in preclinical research is its combined inhibition of tumor cell proliferation (c-Kit) and angiogenesis (VEGFR-2) in a single molecule [2].
- **Activity in Resistant Settings:** The Phase I trial of **OSI-930** provides a clinical hint that it may have activity in **imatinib-resistant GIST**, suggesting a potential lack of complete cross-resistance and making it a candidate for further study in this challenging population [6].

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